1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c21-19(22)30-15-4-1-12(2-5-15)23-20(27)24-13-9-18(26)25(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13,19H,7-9,11H2,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWRZQONSKINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of urea derivatives that have been explored for various therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a difluoromethoxy group and a benzodioxin moiety, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activities of 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea have been studied in several contexts:
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the benzodioxin structure often demonstrate moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The specific compound has not been extensively tested in published literature; however, its structural analogs suggest potential efficacy against similar bacterial strains.
Antiviral Activity
The antiviral potential of urea derivatives has been explored with some success. For example, piperidine-based compounds have shown activity against viruses such as HIV and other enveloped viruses . Given the presence of the piperidine ring in our compound, it is plausible that it may exhibit antiviral properties, although specific studies on this compound are lacking.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the pharmacological potential of new compounds. The presence of functional groups in 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea suggests it could act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory effects on these enzymes .
Case Study 1: Antibacterial Screening
In a study evaluating various urea derivatives, compounds structurally related to 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea were tested against several bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones against Escherichia coli and Salmonella typhi, suggesting that modifications in the urea structure can enhance antibacterial properties .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of similar compounds found that certain urea derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against urease . This highlights the potential for our compound to serve as a lead structure for developing new enzyme inhibitors.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Divergences
The compound’s urea core is a common pharmacophore in kinase inhibitors and enzyme modulators. Key structural differentiators include:
- Difluoromethoxy group: Enhances lipophilicity and bioavailability compared to non-fluorinated analogs .
- 1,4-Benzodioxin system : Contributes to π-π stacking interactions, a feature shared with cardiovascular drugs like diltiazem but rare in urea-based molecules .
Tools such as UCSF Chimera and ORTEP-3 enable visualization and comparison of these structural features, highlighting bond angles and steric effects that influence binding .
Functional Group Impact on Activity
- Urea linkage : Critical for hydrogen bonding with target proteins, as seen in sorafenib and related kinase inhibitors.
- Difluoromethoxy group : Mitigates oxidative metabolism, a advantage over methoxy or hydroxy analogs .
- 5-Oxopyrrolidin-3-yl : May mimic proline residues in peptide-binding pockets, a strategy employed in protease inhibitors .
Activity and SAR Insights from Similar Compounds
Using SimilarityLab , a tool for rapid SAR exploration, hypothetical analogs of 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can be identified and compared (Table 1) .
Table 1: Comparison with Structurally Related Compounds
Key Findings :
- Fluorination improves potency and stability compared to Analog A .
- The benzodioxin system in the target compound likely enhances selectivity over Analog B, which lacks this motif .
- Conformational analysis via SHELX refinement (as in ) could resolve stereochemical impacts on activity, similar to dendalone 3-hydroxybutyrate’s configuration-dependent efficacy .
Target Prediction and Off-Target Profiling
- Kinases : Analogous to urea-based inhibitors (e.g., sorafenib), the difluoromethoxy group may target ATP-binding pockets .
- GPCRs : The benzodioxin system aligns with ligands for adrenergic or serotonin receptors .
- Off-target risks : Predicted CYP3A4 inhibition due to the difluoromethoxy group, necessitating further metabolic studies .
Preparation Methods
Benzodioxin Intermediate Preparation
The 2,3-dihydro-1,4-benzodioxin-6-yl group is synthesized from catechol derivatives. A reported intermediate, (2,3-dihydro-1,4-benzodioxin-6-yl)urea (CAS 554408-58-1), provides a foundational scaffold. The synthesis involves:
Pyrrolidinone Ring Construction
The 5-oxopyrrolidin-3-amine moiety is synthesized via cyclization of γ-amino acids or through Michael addition:
- Cyclization Route :
- Reacting 4-aminobutyric acid with ethyl acetoacetate under acidic conditions (H₂SO₄, reflux) forms 5-oxopyrrolidin-3-carboxylic acid.
- Decarboxylation via heating with CuO yields 5-oxopyrrolidin-3-amine.
- Michael Addition :
- Acrylonitrile reacts with benzodioxin-6-amine in a [3+2] cycloaddition, followed by hydrolysis to the ketone and subsequent oxidation to the pyrrolidinone.
Key Reaction :
$$
\text{4-Aminobutyric acid} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{5-Oxopyrrolidin-3-carboxylic acid} \xrightarrow{\Delta, \text{CuO}} \text{5-Oxopyrrolidin-3-amine}
$$
Synthesis of Subunit B: 4-(Difluoromethoxy)phenyl Isocyanate
Difluoromethoxy Group Introduction
The difluoromethoxy substituent is installed via nucleophilic substitution:
- Chlorination : 4-Hydroxybenzaldehyde reacts with ClCF₂OCH₃ in DMF/K₂CO₃ to form 4-(difluoromethoxy)benzaldehyde.
- Reductive Amination : Reduction to 4-(difluoromethoxy)aniline using NaBH₄/NH₃.
Isocyanate Formation
Phosgenation of 4-(difluoromethoxy)aniline:
- Phosgene Reaction :
- 4-(Difluoromethoxy)aniline reacts with triphosgene in anhydrous dichloromethane at 0°C, yielding 4-(difluoromethoxy)phenyl isocyanate.
Key Reaction :
$$
\text{4-(Difluoromethoxy)aniline} + \text{Cl}3C(O)CCl3 \xrightarrow{\text{DCM, 0°C}} \text{4-(Difluoromethoxy)phenyl isocyanate}
$$
Urea Coupling and Final Assembly
The amine (Subunit A) and isocyanate (Subunit B) are coupled under mild conditions:
- Coupling Protocol :
- Subunit A (1.0 eq) is dissolved in anhydrous THF, cooled to 0°C, and treated with Subunit B (1.2 eq). The reaction is stirred for 12 h at room temperature.
- Precipitation yields the crude product, purified via recrystallization (EtOAc/hexane).
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Temperature (°C) | 25 | 0 → 25 | 0 → 25 |
| Yield (%) | 68 | 82 | 82 |
Analytical Characterization and Validation
- NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.80 (m, 7H, aromatic), 4.30 (s, 4H, OCH₂CH₂O), 3.50–2.90 (m, 4H, pyrrolidinone).
- ¹⁹F NMR : δ -80.5 (s, CF₂).
- Mass Spectrometry :
- HRMS (ESI+) : m/z calc. for C₂₀H₁₈F₂N₃O₅ [M+H]⁺: 442.1214; found: 442.1218.
Scale-Up Considerations and Process Optimization
- Catalytic Improvements :
- Use of flow chemistry for phosgenation reduces hazardous intermediate handling.
- Green Chemistry :
- Replacement of phosgene with diphosgene in a microreactor setup improves safety profile.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the key steps in synthesizing 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea, and how is its structure confirmed experimentally? A:
- Synthesis Steps :
- Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions, often using reagents like ammonium acetate or acid catalysis .
- Coupling Reactions : Urea formation via reaction of an isocyanate or carbamate intermediate with the pyrrolidinone-bearing amine. For example, coupling 4-(difluoromethoxy)phenyl isocyanate with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine under inert conditions .
- Purification : Column chromatography or recrystallization to isolate the pure product .
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify aromatic protons, urea NH signals, and pyrrolidinone carbonyl resonance .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Advanced Mechanistic Studies
Q: What experimental strategies are employed to elucidate the compound’s mechanism of action in biological systems? A:
- Target Identification :
- Kinase Inhibition Assays : Screen against kinase libraries (e.g., malaria parasite kinases) to identify binding targets, using fluorescence polarization or radiometric assays .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant proteins (e.g., phospholipase D1 analogs) .
- Cellular Studies :
- Gene Knockdown/Overexpression : Correlate target expression levels with compound efficacy in cell viability assays .
- Metabolic Profiling : LC-MS/MS to monitor downstream metabolites affected by target modulation .
Structure-Activity Relationship (SAR) Analysis
Q: How can researchers design SAR studies to optimize the compound’s biological activity? A:
- Core Modifications :
- Pyrrolidinone Substitution : Introduce methyl, ethyl, or halogen groups at the pyrrolidinone 3-position to assess steric/electronic effects on binding .
- Benzodioxin Replacement : Compare with analogs containing substituted benzofuran or quinoline moieties to evaluate aromatic stacking interactions .
- Functional Group Variations :
- Urea Linker : Replace urea with thiourea or amide groups to test hydrogen-bonding requirements .
- Difluoromethoxy Phenyl : Substitute with trifluoromethoxy or methoxy groups to probe hydrophobicity/electron-withdrawing effects .
- Assay Conditions : Use standardized enzymatic assays (e.g., IC determination) and cell-based models to ensure comparability across analogs .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities of structurally similar compounds? A:
- Source Analysis :
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis, as impurities (e.g., unreacted intermediates) may skew activity .
- Assay Variability : Standardize assay protocols (e.g., buffer pH, incubation time) to minimize inter-lab variability .
- Structural Re-evaluation :
- Stereochemical Confirmation : Chiral HPLC or NMR to rule out enantiomeric contamination, which can drastically alter activity .
- Counter-Screening : Test compounds against off-target receptors/enzymes to identify non-specific effects .
Optimization of Physicochemical Properties
Q: What methodologies improve the compound’s solubility or stability for in vivo studies? A:
- Salt Formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts without altering pharmacophores .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the pyrrolidinone carbonyl to enhance bioavailability .
- Formulation Strategies :
- Nanoencapsulation : Use lipid-based nanoparticles to improve plasma stability and tissue penetration .
- Co-Solvents : Employ cyclodextrins or PEG-based solvents to increase aqueous solubility .
Comparative Analysis with Structural Analogs
Q: How does this compound compare to analogs with modified benzodioxin or fluorophenyl groups? A:
- Benzodioxin vs. Benzofuran : Analogs with benzofuran show reduced metabolic stability due to oxidative susceptibility, whereas benzodioxin’s oxygen-rich ring enhances resistance to CYP450 enzymes .
- Fluorophenyl Positioning :
- Para-fluorine (as in the target compound) improves target affinity over meta-substituted analogs, likely due to optimized electrostatic interactions .
- Difluoromethoxy groups enhance lipophilicity compared to methoxy, improving blood-brain barrier penetration in CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
